molecular formula C12H14N4O2S B8278026 4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide

4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide

Cat. No.: B8278026
M. Wt: 278.33 g/mol
InChI Key: KNLYWADKIUHMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide

InChI

InChI=1S/C12H14N4O2S/c1-14-12-8-10(6-7-15-12)16-19(17,18)11-4-2-9(13)3-5-11/h2-8H,13H2,1H3,(H2,14,15,16)

InChI Key

KNLYWADKIUHMET-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g (0.0014 mol) of 4-amino-N-(2-bromo-6-methylamino-pyridin-4-yl)-benzenesulfonamide was dissolved in 25 ml of ethanol, treated with 0.05 g of Pd/C and hydrogenated with hydrogen gas under normal pressure for 1 hour. The catalyst was filtered off, the filtrate was concentrated and the residue was dissolved in 10 ml of 1N NaOH, filtered and the filtrate was then adjusted pH 8 by means of 1N HCl. The precipitate which separated slowly was filtered off under suction, rinsed and dried in a high vacuum. There was obtained 0.22 g (57%) of 4-amino-N-(2-methylamino-pyridin-4-yl)-benzenesulfonamide as white crystals; m.p.: >261° C. (dec).
Name
4-amino-N-(2-bromo-6-methylamino-pyridin-4-yl)-benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

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